Reduced Lipophilicity (XLogP3) Compared to the 4-Chlorobenzyl Analog
The target compound exhibits a computed XLogP3 of 5.2, which is 0.5 log units lower than the 5.7 value for the direct 4-chlorobenzyl analog (2-[(4-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine, CAS 339101-71-2) [1][2]. This difference reflects the stronger electron-withdrawing effect and smaller molar volume of fluorine relative to chlorine, resulting in a lower lipophilicity that can be critical for modulating off-target binding, aqueous solubility, and metabolic clearance [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 4-Chlorobenzyl analog (CAS 339101-71-2): XLogP3 = 5.7 |
| Quantified Difference | ΔXLogP3 = -0.5 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.5 log unit reduction in lipophilicity can translate to significantly improved solubility and reduced hERG or CYP450 liabilities, making the 4-fluorobenzyl derivative a more attractive lead scaffold in early drug discovery compared to the chlorinated congener.
- [1] PubChem Compound Summary for CID 1486662, 4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3847360, 2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine. National Center for Biotechnology Information (2025). View Source
